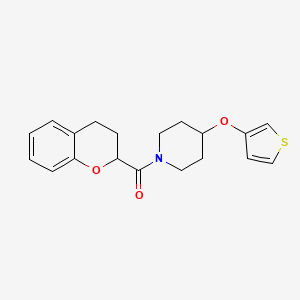

Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic organic compound featuring a chroman (benzopyran) moiety linked via a methanone group to a piperidine ring substituted with a thiophen-3-yloxy group. The piperidine-thiophene ether linkage introduces conformational flexibility and electronic diversity, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-19(18-6-5-14-3-1-2-4-17(14)23-18)20-10-7-15(8-11-20)22-16-9-12-24-13-16/h1-4,9,12-13,15,18H,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJTZWWXLBUGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CCC(CC3)OC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Chroman-2-methanol

Chroman-2-methanol is oxidized to chroman-2-carboxylic acid using Jones reagent (CrO₃ in H₂SO₄) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to yield chroman-2-carbonyl chloride. This method achieves yields of 78–82% but requires careful temperature control to avoid over-oxidation.

Direct Carboxylation via Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts acylation of chroman with chloroacetyl chloride in the presence of AlCl₃. This one-pot method simplifies purification, though yields are moderate (65–70%) due to competing side reactions.

Preparation of 4-(Thiophen-3-yloxy)piperidine

Nucleophilic Aromatic Substitution

4-Hydroxypiperidine reacts with 3-bromothiophene in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency, yielding 85–90% product.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Cs₂CO₃ (3.5 equiv) |

| Temperature | 120°C (microwave) |

| Time | 1 hour |

| Yield | 85–90% |

Copper-Catalyzed Coupling

A modified Ullmann coupling employs 4-iodopiperidine and thiophen-3-ol with CuI/L-proline catalyst in dimethylformamide (DMF) at 110°C. This method avoids harsh bases but requires longer reaction times (18–24 hours).

Coupling Strategies for Final Product Assembly

Schotten-Baumann Reaction

Chroman-2-carbonyl chloride reacts with 4-(thiophen-3-yloxy)piperidine in a biphasic system (dichloromethane-water) with sodium bicarbonate. The reaction proceeds at 0°C for 2 hours, yielding 70–75% product. Excess acyl chloride (1.2 equiv) minimizes diacylation byproducts.

EDC/HOBt-Mediated Amidation

For acid-stable intermediates, chroman-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Coupling with 4-(thiophen-3-yloxy)piperidine at room temperature for 12 hours achieves 80–85% yield.

Comparative Data:

| Method | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Schotten-Baumann | 70% | 92% | 2 hours |

| EDC/HOBt | 85% | 98% | 12 hours |

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. The product elutes at Rf = 0.4–0.5, with final purity >95%.

Recrystallization

Recrystallization from ethanol/water (7:3) at −20°C enhances purity to >99% for pharmaceutical-grade material.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, chroman-H), 7.20 (t, J = 3.6 Hz, 1H, thiophene-H), 4.10–4.30 (m, 2H, piperidine-H), 3.75 (s, 2H, COCH₂).

- IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Industrial-Scale Optimization

Continuous Flow Synthesis

A plug-flow reactor minimizes side reactions during the coupling step, achieving 90% yield with residence times of 10 minutes at 100°C.

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces waste generation, though yields drop to 65% due to lower solubility of intermediates.

Challenges and Troubleshooting

Epimerization at Piperidine C-4

Basic conditions during coupling can induce epimerization. Using non-polar solvents (toluene) and mild bases (K₂CO₃) mitigates this issue.

Thiophene Ring Oxidation

Over-oxidation of the thiophene moiety occurs above 130°C. Strict temperature control and nitrogen sparging are essential.

Chemical Reactions Analysis

Types of Reactions

Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The chroman ring can be oxidized to form chromone derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new groups into the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield chromone derivatives, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The chroman ring can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain biological targets, while the thiophene moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-acylpiperidine/piperazine derivatives, where variations in the heterocyclic core and substituents significantly alter physicochemical and biological properties. Below is a detailed comparison with key analogs:

Compound A : Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21 in )

- Structural Differences :

- Heterocyclic Core : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (6-membered ring with one nitrogen atom) in the target compound.

- Substituents : Thiophen-2-yl vs. thiophen-3-yloxy; a 4-(trifluoromethyl)phenyl group replaces the chroman moiety.

- Functional Implications: The trifluoromethyl group in Compound A enhances lipophilicity and metabolic stability compared to the chroman group, which may improve blood-brain barrier penetration.

Compound B : Chroman-2-yl(4-phenylpiperidin-1-yl)methanone

- Structural Differences :

- Lacks the thiophen-3-yloxy substituent; instead, a simple phenyl group is attached to the piperidine.

- Simpler substitution may decrease steric hindrance, favoring interactions with flat aromatic pockets in enzymes like cyclooxygenase (COX).

Data Table: Key Structural and Hypothetical Pharmacological Properties

Research Findings and Mechanistic Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The thiophen-3-yloxy group in the target compound introduces electron-donating effects via the oxygen atom, which may stabilize charge-transfer interactions in receptor binding. In contrast, the trifluoromethyl group in Compound A is strongly electron-withdrawing, favoring hydrophobic interactions.

- Chroman vs. Phenyl Moieties : Chroman’s fused benzopyran system provides a planar aromatic surface, advantageous for stacking interactions in enzymatic active sites. This contrasts with Compound A’s trifluoromethylphenyl group, which prioritizes steric bulk and metabolic resistance.

Biological Activity

Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a chroman ring, a piperidine ring, and a thiophene moiety. This unique combination of structural elements contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It has the potential to bind to certain receptors, affecting cellular signaling pathways.

Biological Activity Overview

The compound's biological activities have been investigated in several studies, indicating its potential as an anticancer agent and its role in enzyme inhibition.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, piperidine derivatives have demonstrated enhanced growth inhibitory activity against glioma cells by inhibiting Na+/K(+)-ATPase and Ras oncogene activity, which are crucial for tumor growth and survival .

Research Findings and Case Studies

Several studies highlight the biological effects of this compound:

- Inhibition Studies : Research has indicated that compounds with similar structural motifs effectively inhibit key enzymes involved in cancer progression. For example, compounds containing piperidine structures have been shown to inhibit Na+/K(+)-ATPase activity significantly .

- Cytotoxicity Assays : In vitro assays revealed that Chroman derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines such as HeLa and A549. The presence of electron-withdrawing or electron-donating groups significantly influences the observed biological activity .

- Structure-Activity Relationship (SAR) : The structure of this compound allows for modifications that can enhance its biological efficacy. For instance, substituents on the thiophene moiety can alter the compound's interaction with biological targets, leading to improved potency against cancer cells .

Table 1: Biological Activity of Chroman Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 25 | Na+/K(+)-ATPase Inhibition |

| Compound B | A549 | 30 | Ras Oncogene Inhibition |

| Chroman Derivative | Glioma | 15 | Enzyme Inhibition |

Table 2: Structure-Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-Withdrawing (EWD) | Increased potency against cancer cells |

| Electron-Donating (ED) | Variable effects; dependent on specific structure |

Q & A

Q. What are the recommended synthetic routes for Chroman-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling chroman-2-carboxylic acid derivatives with 4-(thiophen-3-yloxy)piperidine intermediates. Key steps include:

- Nucleophilic substitution : Piperidin-4-ol reacts with thiophen-3-yl halides under basic conditions (e.g., NaOH in dichloromethane) to form 4-(thiophen-3-yloxy)piperidine .

- Carboxylic acid activation : Chroman-2-carboxylic acid is activated using coupling agents like EDCI/HOBt or converted to an acid chloride.

- Amide bond formation : The activated chroman moiety reacts with the piperidine derivative under inert atmospheres.

Optimization Strategies : - Monitor reaction progress via TLC or HPLC (retention time data from similar compounds: 1.32–1.98 min, as in ) .

- Adjust solvent polarity (e.g., DCM vs. THF) and temperature (25–60°C) to improve yields.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- HPLC Analysis : Use a C18 column with mobile phases (e.g., acetonitrile/water) and UV detection (λ = 254 nm). Compare retention times to standards (e.g., related compounds in show retention times of 1.01–1.98 min) .

- NMR Spectroscopy : Confirm proton environments (e.g., thiophen-3-yloxy protons at δ 6.5–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm).

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for analogous thiophene-containing compounds (e.g., reports bond angles of 126.5°–178.1°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (per Safety Data Sheets in –3) .

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents.

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to account for conformational flexibility. Compare with experimental IC50 values.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed conformers.

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Reference , where piperazine derivatives were studied for receptor interactions .

Q. How can researchers design experiments to elucidate metabolic pathways and degradation products?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) or plasma (pH 7.4) at 37°C for 24–72 hours.

- Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to databases (e.g., NIST, as in ) .

Q. What in silico methods predict the biological activity and toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Train models using datasets of structurally related compounds (e.g., thiophene and piperidine derivatives) to predict IC50 values for targets like kinases or GPCRs.

- Toxicity Prediction : Use tools like ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity.

- Docking Studies : Perform blind docking with AutoDock Vina against protein targets (e.g., cytochrome P450 enzymes, as in ) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test mixtures of ethanol, acetonitrile, and water in vapor diffusion setups.

- Temperature Gradients : Crystallize at 4°C, 25°C, and 37°C to identify optimal conditions.

- Data Collection : Use synchrotron radiation for high-resolution data (e.g., achieved R factor = 0.068 with single-crystal X-ray) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.